![molecular formula C11H10N2O4S B2643276 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid CAS No. 1495402-41-9](/img/structure/B2643276.png)
2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid” is a chemical compound with the CAS Number: 1495402-41-9 . It has a molecular weight of 267.29 .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid”, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H11N2O4S/c1-2-17-11(16)13-10-12-7-4-3-6(9(14)15)5-8(7)18-10/h3-5,18H,2H2,1H3,(H,14,15)(H,12,13,16) .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Patel, Agravat, and Shaikh (2011) detailed the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable antimicrobial activity against bacteria and fungi. This demonstrates the potential of benzothiazole derivatives in developing antimicrobial agents Patel, Agravat, & Shaikh, 2011.
Synthetic Methodologies
Shimizu et al. (2009) developed a waste-free synthesis method for condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling, demonstrating the utility of such compounds in creating derivatives with solid-state fluorescence, highlighting the chemical versatility of benzothiazole derivatives Shimizu, Hirano, Satoh, & Miura, 2009.
Chavan and Pai (2007) explored the synthesis of N-substituted-3-chloro-2-azetidinones starting from 2-aminobenzothiazole-6-carboxylic acid, revealing the compounds' antibacterial activities against various microorganisms, which suggests potential applications in developing antibacterial agents Chavan & Pai, 2007.
Antineoplastic and Antifilarial Agents
- Ram et al. (1992) investigated the synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, finding significant antineoplastic and antifilarial activities in some compounds, indicating the potential of benzothiazole derivatives in medicinal chemistry Ram, Wise, Wotring, Mccall, & Townsend, 1992.
Corrosion Inhibition
- Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in 1 M HCl solution, demonstrating higher inhibition efficiencies and suggesting their potential use in industrial applications Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016.
Safety and Hazards
properties
IUPAC Name |
2-(ethoxycarbonylamino)-1,3-benzothiazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-2-17-11(16)13-10-12-7-4-3-6(9(14)15)5-8(7)18-10/h3-5H,2H2,1H3,(H,14,15)(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCUJEGTIMXVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.